molecular formula C10H17N3O2 B3022518 2-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidine CAS No. 915923-31-8

2-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidine

Cat. No. B3022518
CAS RN: 915923-31-8
M. Wt: 211.26 g/mol
InChI Key: FURLRCJFIPRBKA-UHFFFAOYSA-N
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Description

The compound "2-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidine" is a derivative of the 1,2,4-oxadiazole and piperidine chemical families. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The oxadiazole moiety, in particular, is a five-membered heterocyclic compound containing two carbon atoms, two nitrogen atoms, and one oxygen atom in the ring. Piperidine is a six-membered heterocyclic amine with one nitrogen atom. The combination of these two structures can lead to compounds with interesting chemical and biological properties.

Synthesis Analysis

The synthesis of related 1,2,4-oxadiazole derivatives typically involves the reaction of appropriate precursors such as acid hydrazides with carbon disulfide or appropriate esters to form the oxadiazole ring. For instance, in the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides, the process involves converting organic acids into corresponding esters, hydrazides, and then to 1,3,4-oxadiazole-2-thiols, which are further reacted with 1-(4-(bromomethyl)phenyl sulfonyl)piperidine to obtain the final compounds . Although the exact synthesis of "this compound" is not detailed in the provided papers, similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is often confirmed using techniques such as single-crystal X-ray diffraction, as seen in the study of novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives . These compounds typically exhibit intermolecular hydrogen bonds contributing to their crystal packing. The piperazine ring is known to adopt a chair conformation, which could be similar in the piperidine derivatives. Density Functional Theory (DFT) calculations can be used to analyze the reactive sites for electrophilic and nucleophilic attacks, providing insights into the molecular structure and reactivity .

Chemical Reactions Analysis

The oxadiazole and piperidine moieties in the compound can participate in various chemical reactions. For example, oxadiazole derivatives can react with different nucleophiles, such as morpholine, piperidine, and pyrrolidine, to form new compounds . The reactivity of the oxadiazole ring can be influenced by substituents on the ring, which can affect the electron density and, consequently, the type of reactions the compound can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole and piperidine derivatives can vary widely depending on the substituents attached to these moieties. For instance, the solubility, melting point, and stability can be influenced by the nature of the substituents. The biological activities, such as anticonvulsant and antiproliferative effects , are also significant properties of these compounds. The antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides have been identified as tubulin inhibitors, which is a critical property for the development of anticancer drugs .

Safety and Hazards

The safety data sheet for a similar compound, “{[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride”, indicates that it is classified as a skin irritant (Category 2) and an eye irritant (Category 2) . It has a GHS07 pictogram, a warning signal word, and hazard statements H315 and H319 . The compound is also classified as a combustible solid .

Future Directions

The future directions for research on “2-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidine” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential applications in pharmaceuticals. Given the wide range of biological activities exhibited by piperidine derivatives , these compounds may have potential for development into new therapeutic agents.

properties

IUPAC Name

3-(2-methoxyethyl)-5-piperidin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2/c1-14-7-5-9-12-10(15-13-9)8-4-2-3-6-11-8/h8,11H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FURLRCJFIPRBKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NOC(=N1)C2CCCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidine
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2-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidine
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2-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidine
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2-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidine
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2-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidine
Reactant of Route 6
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